2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)pyridine
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Overview
Description
2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[111]pentan-1-yl)pyridine is a complex organic compound that features a unique bicyclo[111]pentane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)pyridine typically involves multiple steps. One common method includes the borylation of pyridine derivatives using bis(pinacolato)diboron in the presence of a palladium catalyst . The reaction conditions often involve heating the mixture to around 90°C for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring is a common site for substitution.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, copper catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
Chemistry
In organic synthesis, this compound is used as a building block for the construction of more complex molecules.
Biology and Medicine
Boron-containing compounds are known for their enzyme inhibition properties, making them useful in drug development .
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and catalysts. Its stability and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)pyridine exerts its effects involves the interaction of the boron atom with various molecular targets. Boron can form stable complexes with enzymes and other proteins, inhibiting their activity. This interaction can disrupt biological pathways, making the compound useful in therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- tert-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate
Uniqueness
What sets 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)pyridine apart from similar compounds is its bicyclo[1.1.1]pentane structure. This unique framework provides enhanced stability and reactivity, making it particularly useful in complex organic syntheses and industrial applications.
Properties
Molecular Formula |
C16H22BNO2 |
---|---|
Molecular Weight |
271.2 g/mol |
IUPAC Name |
2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-bicyclo[1.1.1]pentanyl]pyridine |
InChI |
InChI=1S/C16H22BNO2/c1-13(2)14(3,4)20-17(19-13)16-9-15(10-16,11-16)12-7-5-6-8-18-12/h5-8H,9-11H2,1-4H3 |
InChI Key |
ZKABONDFOAHTLB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C23CC(C2)(C3)C4=CC=CC=N4 |
Origin of Product |
United States |
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